(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
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Overview
Description
(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a complex organic compound characterized by its unique structure, which includes multiple dioxolane and tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane and tetrahydrofuran precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
(-)-Carvone: Found in spearmint, this compound has a different core structure but shares some functional group characteristics.
Uniqueness
What sets (3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol apart is its unique combination of dioxolane and tetrahydrofuran rings. This structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
23262-78-4 |
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Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3/t6?,7-,8-,9-,10-/m0/s1 |
InChI Key |
JWWCLCNPTZHVLF-WQXVAKKLSA-N |
Isomeric SMILES |
CC1(OCC(O1)[C@H]2[C@H]3[C@@H]([C@H](O2)O)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C |
Origin of Product |
United States |
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